molecular formula C10H11NO3 B109130 1-(4-Methyl-3-nitrophenyl)propan-1-one CAS No. 50630-41-6

1-(4-Methyl-3-nitrophenyl)propan-1-one

Cat. No. B109130
CAS RN: 50630-41-6
M. Wt: 193.2 g/mol
InChI Key: KNOXGRDXNIBXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methyl-3-nitrophenyl)propan-1-one, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone that belongs to the class of substituted cathinones. It is a designer drug that has gained popularity in recent years as a recreational drug due to its psychoactive effects. However, the scientific community is interested in this compound due to its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)propan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This results in an increase in the levels of these neurotransmitters in the brain, leading to the psychoactive effects observed in recreational use.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(4-Methyl-3-nitrophenyl)propan-1-one are similar to other cathinones. They include increased heart rate, blood pressure, body temperature, and euphoria. However, the long-term effects of this compound are not well studied.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(4-Methyl-3-nitrophenyl)propan-1-one in lab experiments include its availability, relatively low cost, and ease of synthesis. However, its psychoactive effects and potential for abuse make it a controlled substance in many countries, limiting its availability for research purposes.

Future Directions

1-(4-Methyl-3-nitrophenyl)propan-1-one has potential applications in the development of analytical methods for the detection of cathinones in biological samples. Future research could focus on the development of more sensitive and specific methods for the detection of this compound and other cathinones. Additionally, further studies are needed to understand the long-term effects of this compound on the brain and the body.

Scientific Research Applications

1-(4-Methyl-3-nitrophenyl)propan-1-one has been used in scientific research as a reference standard for the identification and quantification of cathinones in biological samples. It has also been used as a substrate for the development of analytical methods for the detection of cathinones in forensic and clinical toxicology.

properties

CAS RN

50630-41-6

Product Name

1-(4-Methyl-3-nitrophenyl)propan-1-one

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

IUPAC Name

1-(4-methyl-3-nitrophenyl)propan-1-one

InChI

InChI=1S/C10H11NO3/c1-3-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3

InChI Key

KNOXGRDXNIBXMD-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]

synonyms

1-(4-Methyl-3-nitrophenyl)propan-1-one;  4’-Methyl-3’-nitro-propiophenone

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of fuming nitric acid (100 mL) at 0° C. is added dropwise 1-p-tolylpropan-1-one (Sigma-Aldrich, 121 mmol) while maintaining the reaction temperature below 10° C. The reaction mixture is stirred at 0° C. for 1 hour then poured into excess ice water. The mixture is placed in a freezer overnight and precipitate collected by filtration, washed with ice water, and taken up in CH2Cl2. The organic solution is washed with sat. aqueous NaHCO3 (100 mL), organic layer is collected, dried over Na2SO4, filtered and concentrated to dryness. The crude is purified via chromatography (hexanes to EtOAc) to afford the title compound (14.8 g, 63%) as a light yellow solid: Rf 0.5 (1:4 EtOAc:hexanes).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
121 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
63%

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